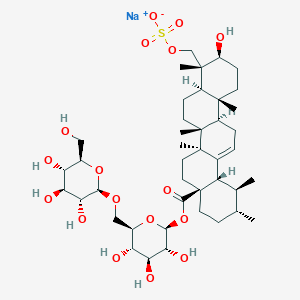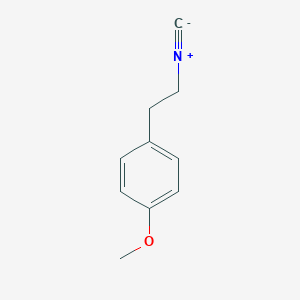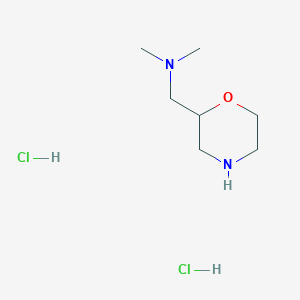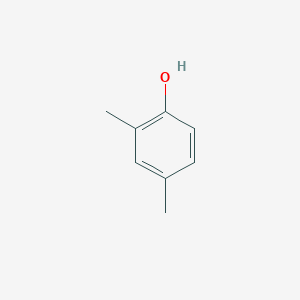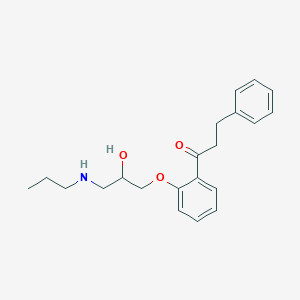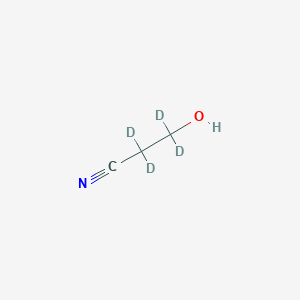![molecular formula C11H12N2O4S2 B051763 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMBT, is a heterocyclic organic compound that belongs to the class of benzothiadiazine derivatives. CMBT has been widely studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and hypertension. In
作用機序
The exact mechanism of action of CMBT is not fully understood. However, studies have suggested that CMBT exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMBT has also been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX.
生化学的および生理学的効果
CMBT has been shown to have various biochemical and physiological effects. Studies have demonstrated that CMBT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Additionally, CMBT has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, CMBT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals by regulating the expression of various genes involved in glucose metabolism.
実験室実験の利点と制限
CMBT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, CMBT has been extensively studied, and its therapeutic potential has been well-documented. However, CMBT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMBT can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on CMBT. One area of research is to further elucidate the mechanism of action of CMBT and its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to explore the potential therapeutic applications of CMBT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research is needed to develop more efficient synthesis methods for CMBT and to improve its solubility in water.
In conclusion, CMBT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
合成法
CMBT can be synthesized by reacting 2-mercaptoacetic acid with 2-amino-4-methylsulfonylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with methylamine to form CMBT.
科学的研究の応用
CMBT has been extensively studied for its potential therapeutic applications. Studies have shown that CMBT exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMBT has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Furthermore, CMBT has been found to possess anti-hypertensive properties by reducing blood pressure and improving endothelial function.
特性
CAS番号 |
124802-93-3 |
|---|---|
製品名 |
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C11H12N2O4S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



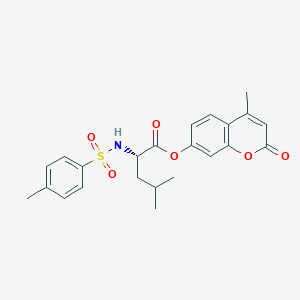

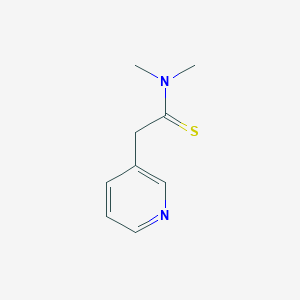
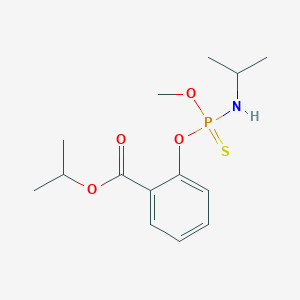
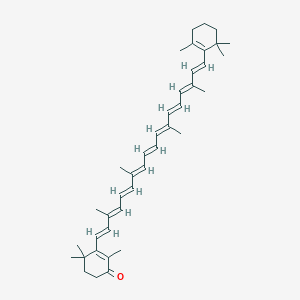
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
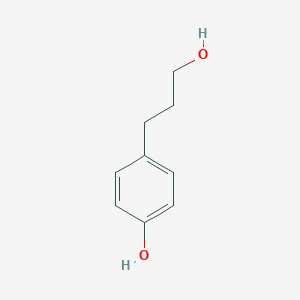
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
